2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate
Description
Chemical Structure: 2,2,2-Trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate (CAS: 1087788-64-4) is a fluorinated carbamate derivative with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol. It features a trifluoroethyl ester group and an N-ethyl-N-(2-methylphenyl) substituent. The compound is classified as a carbamate ester, a class known for applications in medicinal chemistry and agrochemicals due to their bioactive properties .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(10-7-5-4-6-9(10)2)11(17)18-8-12(13,14)15/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCSJPWLWACOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-ethyl-N-(2-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14F3NO2
- Molecular Weight : 251.24 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate
The trifluoroethyl group contributes to the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions and applications in medicinal chemistry.
Chemistry
In the field of chemistry, 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as:
- Nucleophilic Substitution : The compound can participate in substitution reactions where the carbamate nitrogen can be replaced by different nucleophiles.
- Hydrolysis : The carbamate moiety can be hydrolyzed to yield corresponding amines and alcohols under acidic or basic conditions.
Biology
The compound has been utilized in biological studies focusing on enzyme inhibition and protein interactions. Its mechanism of action often involves:
- Enzyme Inhibition : The trifluoroethyl group enhances binding affinity to specific enzymes, potentially leading to inhibition of their activity. This property is particularly useful in drug development targeting various diseases.
- Protein Interaction Studies : By modifying protein targets, researchers can assess how this compound influences biological pathways.
Agricultural Chemistry
Recent studies have highlighted the potential of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate as a plant protection agent. Its efficacy against various pests makes it a candidate for developing new agrochemicals. For instance, research has shown that compounds with similar structures exhibit antifungal properties against plant pathogens.
Study 1: Antifungal Activity
A study published in MDPI investigated the antifungal activities of several carbamate derivatives, including those similar to 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate. The results indicated that certain derivatives exhibited significant antifungal activity against pathogens such as Fusarium graminearum and Fusarium oxysporum, suggesting that this compound could be developed into a novel fungicide .
Study 2: Enzyme Inhibition Mechanism
Research published in Journal of Medicinal Chemistry explored the inhibitory effects of trifluoromethyl-substituted carbamates on neurotransmitter uptake mechanisms. The findings indicated that modifications to the carbamate structure could enhance potency against specific enzymes involved in neurotransmitter transport, providing insights into potential therapeutic applications for mood disorders .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Key Properties :
- Storage : Stable at room temperature.
Structural and Functional Comparisons
The following table compares 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate with structurally related carbamates:
Biological Activity
2,2,2-Trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate is a carbamate compound that has garnered attention in various fields of research, particularly in biology and chemistry. Its unique trifluoroethyl group contributes to its biological activity, making it a valuable compound for enzyme inhibition studies and other applications.
The compound's structure is characterized by the presence of a trifluoroethyl group and an N-ethyl-N-(2-methylphenyl) moiety. This configuration enhances its lipophilicity and potential interactions with biological targets.
The biological activity of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group enhances binding affinity, leading to significant inhibition or modulation of target activities. The mechanisms may include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can be crucial in therapeutic applications.
- Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's efficacy in enzyme inhibition. For instance, it was utilized in research focusing on the inhibition of certain proteases and phosphatases, showcasing IC50 values indicative of potent inhibitory effects.
| Target Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Protease A | 0.5 | |
| Phosphatase B | 1.2 |
Case Studies
- Cancer Cell Proliferation : In vitro studies demonstrated that 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate effectively inhibited the proliferation of cancer cell lines. Notably, it displayed a significant inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of 0.126 µM, while showing much less effect on normal MCF10A cells, indicating a selective action against cancerous cells .
- Antifungal Activity : The compound was also evaluated for antifungal properties against various pathogens. It exhibited good antifungal activity with inhibition rates exceeding 60% at a concentration of 50 µg/mL against several fungal strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the trifluoroethyl group or the aromatic moiety can significantly impact biological activity. For example:
- Increased Lipophilicity : Modifications that enhance lipophilicity often correlate with increased enzyme binding affinity.
- Aromatic Substituents : Variations in the aromatic ring can lead to differential activity against specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via carbamate formation using chloroformate reagents. A common approach involves reacting N-ethyl-N-(2-methylphenyl)amine with 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane under nitrogen. Catalytic bases like pyridine or DMAP improve yields by neutralizing HCl byproducts. In situ acylation of intermediates (e.g., amine precursors) can avoid hazardous isolation steps, as demonstrated in analogous carbamate syntheses . Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments (1:1.2 molar ratio of amine to chloroformate).
Q. Which spectroscopic techniques are critical for characterizing this carbamate, and how should data interpretation be prioritized?
- Methodological Answer :
- FT-IR : Identify carbamate C=O stretches (~1700–1750 cm⁻¹) and trifluoroethyl C-F vibrations (1100–1250 cm⁻¹). Compare with computed spectra to resolve ambiguities .
- NMR : ¹⁹F NMR detects trifluoroethyl groups (δ -60 to -75 ppm). ¹H NMR distinguishes N-ethyl and N-(2-methylphenyl) substituents (e.g., ethyl triplets at ~1.2 ppm, aromatic protons at 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carbamate group).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, HOMO-LUMO analysis) guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties such as HOMO-LUMO gaps, which correlate with chemical reactivity. For example, a smaller HOMO-LUMO gap in the trifluoroethyl group may indicate electrophilic susceptibility. NBO analysis identifies hyperconjugative interactions (e.g., between carbamate oxygen lone pairs and adjacent σ* orbitals), aiding in predicting hydrolysis pathways . Reaction path searches using quantum chemical methods (e.g., IRC calculations) can model transition states for degradation or functionalization reactions .
Q. What experimental strategies address contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR signals?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation around the carbamate N–CO bond) by acquiring spectra at elevated temperatures.
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of substituents.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by analyzing solid-state structures, as applied to tert-butyl carbamate derivatives .
Q. How can stability studies be designed to evaluate hydrolytic degradation under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Experiments : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC/UV at λ = 210–254 nm.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track water involvement in hydrolysis. LC-MS identifies degradation products (e.g., N-ethyl-N-(2-methylphenyl)amine and trifluoroethanol).
- Accelerated Stability Testing : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (-20°C, anhydrous) .
Q. What methodologies are recommended for investigating the compound’s interactions with biological targets (e.g., enzyme inhibition assays)?
- Methodological Answer :
- Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. Prioritize binding poses with favorable ΔG values.
- In Vitro Assays : Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase activity) with IC₅₀ determination. Include positive controls (e.g., donepezil) and validate results with dose-response curves .
Data Interpretation and Optimization
Q. How should researchers reconcile discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Sensitivity Analysis : Vary computational parameters (e.g., solvent models, basis sets) to assess their impact on predicted reaction pathways.
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into machine learning models to refine predictive algorithms, as exemplified by ICReDD’s reaction design framework .
Q. What are the best practices for scaling up synthesis while maintaining purity (>98%)?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progress in real time.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via orthogonal methods (HPLC, ¹H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
